molecular formula C21H22N2O2S B11338798 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

Cat. No.: B11338798
M. Wt: 366.5 g/mol
InChI Key: FAVVHELMCCOUPR-UHFFFAOYSA-N
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Description

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone (CAS: 423748-02-1, MF: C₂₂H₂₆N₂O₅, FW: 398.5) is a crystalline organic compound with a benzothiazole-piperidinyl core and a 3-methylphenoxy substituent. Its structure combines a benzothiazole moiety—a heterocyclic ring system known for diverse bioactivity—with a piperidine ring, a common pharmacophore in medicinal chemistry. This compound is synthesized via multi-step reactions, including nucleophilic substitution and coupling processes, and is characterized by spectral techniques (IR, NMR, MS) . It is supplied as a high-purity (≥98%) solid with stability exceeding four years under -20°C storage .

Properties

Molecular Formula

C21H22N2O2S

Molecular Weight

366.5 g/mol

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone

InChI

InChI=1S/C21H22N2O2S/c1-15-5-4-6-17(13-15)25-14-20(24)23-11-9-16(10-12-23)21-22-18-7-2-3-8-19(18)26-21/h2-8,13,16H,9-12,14H2,1H3

InChI Key

FAVVHELMCCOUPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone typically involves multi-step procedures. One common method includes the cyclization of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring The final step involves the attachment of the ethanone group and the methylphenoxy substituent under controlled conditions using reagents like POCl3 .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to ensure higher yields and purity, utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the benzothiazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structural Characteristics

The compound has the following chemical properties:

  • Molecular Formula : C22H24N2O2S
  • Molecular Weight : 380.51 g/mol
  • LogP : 4.6204
  • Hydrogen Bond Acceptors : 4
  • Polar Surface Area : 33.307 Ų

These properties suggest that the compound may exhibit favorable lipophilicity, which is often beneficial for membrane permeability and bioavailability in pharmacological contexts.

Biological Activities

Research indicates that compounds containing benzothiazole and piperidine structures exhibit a range of biological activities:

  • Antimicrobial Properties : Studies have shown that benzothiazole derivatives possess significant antimicrobial activity against various pathogens .
  • CNS Activity : Compounds with similar structures have been reported to exhibit neuroprotective effects and potential therapeutic benefits for CNS disorders such as Alzheimer's disease .
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology .

Therapeutic Applications

The therapeutic implications of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone are noteworthy:

  • Metabolic Disorders : The compound could potentially be used to treat metabolic syndromes by inhibiting enzymes involved in glucose metabolism and lipid regulation .
  • Neurological Disorders : Given its structural components, it may serve as a candidate for treating neurodegenerative diseases due to its ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

Case Studies

Several studies have explored the efficacy of related compounds in clinical and preclinical settings:

  • In Vitro Studies : Research has demonstrated that benzothiazole derivatives exhibit significant inhibition of bacterial growth, highlighting their potential as new antimicrobial agents .
  • In Vivo Studies : Animal models have shown promising results in using similar compounds for treating symptoms associated with Alzheimer's disease, including memory improvement and reduced neuroinflammation .
  • Pharmacological Evaluations : Comprehensive evaluations of derivatives have indicated their ability to modulate neurotransmitter levels, suggesting a mechanism for their neuroprotective effects .

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and selectivity towards these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and functional attributes of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone with related compounds:

Compound Name / CAS Core Structure Substituents Molecular Formula Molar Mass Key Properties/Activities References
Target Compound
423748-02-1
Benzothiazole-piperidinyl-ethanone 3-Methylphenoxy C₂₂H₂₆N₂O₅ 398.5 High purity (≥98%), crystalline solid
1-[4-(Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethanone
478248-39-4
Benzothiazole-piperidinyl-ethanone 2,6-Dichlorophenylsulfanyl C₂₀H₁₈Cl₂N₂OS₂ 437.41 Not specified; sulfanyl group may enhance electrophilicity
1-(4-Hydroxy-3-methoxyphenyl)-2-(3-methylphenoxy)ethanone
107584-67-8
Phenolic ethanone 4-Hydroxy-3-methoxy + 3-methylphenoxy C₁₇H₁₈O₄ 286.3 Synthesized via deacetylation (53% yield); phenolic groups may improve solubility
1-(1,3-Benzothiazol-2-yl)-3-methyl-4-substituted-pyrazolopyrimidines (e.g., 3j) Pyrazolopyrimidine-benzothiazole Variable aryl groups (e.g., dimethylaniline) C₂₁H₁₈N₆S ~386.5 Antimicrobial (against P. aeruginosa), anti-inflammatory, and analgesic activities

Physicochemical Properties

  • Solubility: The 3-methylphenoxy group in the target compound likely enhances lipophilicity compared to hydroxylated analogs (e.g., 107584-67-8), which may improve membrane permeability but reduce aqueous solubility .
  • Stability : Crystalline analogs like the target compound exhibit long-term stability, whereas sulfanyl-containing derivatives (e.g., 478248-39-4) may be prone to oxidation .

Biological Activity

The compound 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties.

Molecular Characteristics:

  • Molecular Formula: C20H20N2O2S
  • Molecular Weight: 352.45 g/mol
  • LogP: 3.6612 (indicating moderate lipophilicity)
  • Polar Surface Area: 33.307 Ų
PropertyValue
Compound IDD345-0332
Molecular Weight352.45 g/mol
LogP3.6612
Polar Surface Area33.307 Ų
Hydrogen Bond Acceptors4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurological processes. The benzothiazole moiety is known to influence acetylcholinesterase (AChE) inhibition, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

In Vitro Studies

Recent studies have evaluated the AChE inhibitory activity of related compounds, suggesting that benzothiazole derivatives can enhance acetylcholine levels in synapses, thus improving cognitive functions:

  • Study Findings:
    • Compounds similar to This compound demonstrated significant AChE inhibition with IC50 values ranging from 8.48μM8.48\,\mu M to 39.80μM39.80\,\mu M depending on the specific structural modifications and the biological context .

Cytotoxicity and Safety Profile

Preliminary evaluations indicate that this compound exhibits low cytotoxicity in human fibroblast cell lines at concentrations up to 100μM100\,\mu M, suggesting a favorable safety profile for further development .

Case Study 1: AChE Inhibition

A series of benzothiazole derivatives were synthesized and tested for their AChE inhibitory effects. The results indicated that modifications on the piperidine ring significantly affected the potency of these compounds against AChE:

CompoundIC50 (Cortex)IC50 (Hippocampus)
Benzothiazine 5Bd8.48 µM39.80 µM
Compound D345-0332TBDTBD

This data suggests that structural variations directly correlate with biological activity, emphasizing the importance of further exploration of this compound's derivatives.

Case Study 2: Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. For instance, compounds with similar structures have shown significant antibacterial and antifungal activities, making them potential candidates for treating infections .

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